REACTION_SMILES
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[CH3:12][c:13]1[c:14]([S:20](=[O:21])(=[O:22])[Cl:23])[cH:15][cH:16][c:17]([CH3:19])[cH:18]1.[CH3:5][CH2:6][N:7]([CH2:8][CH3:9])[CH2:10][CH3:11].[NH2:1][CH2:2][CH2:3][OH:4].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1>>[NH:1]([CH2:2][CH2:3][OH:4])[S:20]([c:14]1[c:13]([CH3:12])[cH:18][c:17]([CH3:19])[cH:16][cH:15]1)(=[O:21])=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)NCCO)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |